Pyrrolidine-3-carbonitrile

Descripción general

Descripción

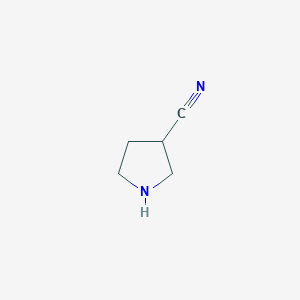

Pyrrolidine-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C5H8N2 and its molecular weight is 96.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

Pyrrolidine-3-carbonitrile derivatives have been investigated for their potential therapeutic applications. They are known to act as enzyme inhibitors and receptor ligands, making them valuable in drug discovery processes. For instance, studies have shown that pyrrolidine derivatives can modulate neurotransmitter systems, which is crucial for developing treatments for neurological disorders.

Case Studies

Recent research indicates that this compound derivatives exhibit significant biological activities:

- Anticancer Activity : Compounds derived from this compound have been tested for their efficacy against various cancer cell lines. Some derivatives demonstrated potent antiproliferative effects, suggesting their potential as anticancer agents .

- Anticonvulsant Properties : Pyrrolidine derivatives have been evaluated for their anticonvulsant activity. Certain compounds showed promising results in preventing seizures in animal models, indicating their potential use in epilepsy treatment .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with desired biological activities. For example, it has been used to synthesize pyrrolidine-containing derivatives that act as antagonists for chemokine receptors involved in cancer metastasis and inflammation .

Synthesis Techniques

Recent advancements in synthetic methods have made it easier to create pyrrolidine derivatives. For instance, novel catalytic reactions have been developed that allow for regio- and enantioselective hydroalkylation of pyrrolidines, enhancing the efficiency of producing these compounds .

Material Science

Specialty Chemicals and Materials

In addition to its applications in pharmaceuticals, this compound is also utilized in the production of specialty chemicals and materials with specific properties. Its ability to form stable complexes makes it suitable for developing advanced materials used in various industrial applications.

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Development of enzyme inhibitors and receptor ligands | Anticancer activity; anticonvulsant properties |

| Organic Synthesis | Building block for complex organic molecules | Synthesis of receptor antagonists for cancer therapy |

| Material Science | Production of specialty chemicals and advanced materials | Used in various industrial applications |

Mecanismo De Acción

Target of Action

Pyrrolidine-3-carbonitrile is a versatile compound with a wide range of biological activities. Compounds with a pyrrolidine ring have been reported to interact with various proteins and enzymes, influencing their function .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives can interact with target proteins in a specific manner, leading to changes in their function . For instance, some compounds showed nanomolar activity against CK1γ and CK1ε, suggesting a potential kinase inhibition mechanism .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

It’s suggested that modifications to the pyrrolidine ring, such as the introduction of a methyl group at c-3, can improve the pharmacokinetic profiles of these compounds .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, suggesting that the compound’s action may be influenced by its stereochemistry .

Actividad Biológica

Pyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, along with relevant case studies and research findings.

1. Chemical Structure and Properties

This compound (CHN) is characterized by a pyrrolidine ring with a cyano group at the 3-position. Its unique structure contributes to its biological activity, making it a subject of various pharmacological studies.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. A synthesis study evaluated several derivatives for their effectiveness against various bacterial strains and fungi.

2.1 Synthesis and Testing

The derivatives were synthesized through reactions involving 1-(4-methoxyphenyl)-4-oxothis compound and various reagents, including phosphorus ylides and trialkylphosphites. The antimicrobial activity was assessed against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium

- Fungi : Candida albicans

2.2 Results

The results indicated that compounds such as 6d and 7c showed significant inhibition zones of 32 mm against Staphylococcus aureus and 20 mm against Escherichia coli, respectively, comparable to reference antibiotics like Cephradine .

| Compound | Inhibition Zone (mm) | Target Organism |

|---|---|---|

| 6d | 32 | Staphylococcus aureus |

| 7c | 20 | Escherichia coli |

3. Anticancer Activity

Pyrrolidine derivatives have also been investigated for their anticancer properties. A study evaluated the cytotoxic effects of this compound against various cancer cell lines.

3.1 Case Study

In vitro studies demonstrated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward healthy cardiac cells. The compounds were tested for their ability to inhibit cell proliferation in cancerous tissues.

3.2 Findings

The results suggested that specific structural modifications in the pyrrolidine framework could enhance anticancer activity, indicating a promising avenue for further drug development .

4. Anti-inflammatory Activity

This compound has also been noted for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a vital role in regulating immune responses and inflammation.

Propiedades

IUPAC Name |

pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATJETPTDKFEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-53-9 | |

| Record name | 3-Pyrrolidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What kind of antimicrobial activity do pyrrolidine-3-carbonitrile derivatives possess?

A1: While specific data on antimicrobial activity is limited in the provided abstracts, research suggests that newly synthesized this compound derivatives exhibit promising antimicrobial effects []. These derivatives are often synthesized by reacting 1-(4-methoxyphenyl)-4-oxothis compound with various reagents like stabilized phosphorus ylides, Wittig-Horner reagents, trialkylphosphites, and tris(dialkylamino)phosphines []. Further research is needed to understand the full spectrum of their antimicrobial action.

Q2: What is the typical structural conformation of this compound derivatives in crystal structures?

A2: Crystallographic studies reveal that the pyrrolidine ring in these compounds often adopts a twist conformation, particularly along the N—CH2 bond []. The conformations of other attached ring systems, like indoline or chromene, can vary. For instance, in 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, the indolin-2-one and 1H-indole rings are nearly planar, while the chromene ring system is also almost planar [].

Q3: How do intermolecular interactions influence the crystal packing of this compound derivatives?

A3: Hydrogen bonding plays a crucial role in the crystal packing of these molecules. For example, in the crystal structure of 3′-[Hydroxy(4-oxo-4H-chromen-3-yl)methyl]-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, molecules are connected by N—H⋯O and O—H⋯O hydrogen bonds []. These interactions form centrosymmetric patterns, leading to a hydrogen-bonded chain that propagates along specific crystallographic axes []. Additionally, C—H⋯O interactions and aromatic π–π stacking contribute to the overall stability of the crystal structure [].

Q4: What are some common synthetic routes for this compound derivatives?

A4: While specific synthetic procedures are not detailed in the provided abstracts, one study mentions the use of nitriles in the synthesis of these compounds []. This suggests that reactions involving nitrile groups, such as nucleophilic additions or cyclizations, are likely employed in the synthesis of this compound derivatives.

Q5: Are there any reported Structure-Activity Relationship (SAR) studies for this compound derivatives?

A5: While the provided research does not delve deeply into comprehensive SAR studies, it is evident that modifications to the core this compound structure significantly influence the final compound's conformation and intermolecular interactions [, , , , ]. These structural changes likely impact the biological activity and physicochemical properties of the derivatives. Further research focusing on systematic modifications and their impact on desired activities is needed to establish clear SAR trends.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.